Thiophene, 3,4-dinitro-
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Overview
Description
Thiophene, 3,4-dinitro- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of thiophene, 3,4-dinitro- typically involves the nitration of thiophene derivatives. One common method is the nitration of 3,4-dibromothiophene using a mixture of nitric acid and sulfuric acid . The reaction conditions usually require careful control of temperature and concentration to achieve the desired product. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Thiophene, 3,4-dinitro- undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include amino-thiophene derivatives and sulfoxides.
Scientific Research Applications
Thiophene, 3,4-dinitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of thiophene, 3,4-dinitro- involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can also modulate enzyme activity and gene expression, contributing to its therapeutic properties .
Comparison with Similar Compounds
Thiophene, 3,4-dinitro- can be compared with other thiophene derivatives such as:
Thiophene, 2-nitro-: This compound has a single nitro group at the 2 position, which affects its reactivity and applications differently.
Thiophene, 2,5-dinitro-: With nitro groups at the 2 and 5 positions, this compound exhibits different chemical and biological properties compared to thiophene, 3,4-dinitro-.
Properties
IUPAC Name |
3,4-dinitrothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFFLLWXTPKBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455738 |
Source
|
Record name | Thiophene, 3,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19985-45-6 |
Source
|
Record name | Thiophene, 3,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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